

# Practical Applications of NOTA in PET and SPECT Imaging: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 1,4,7-triazacyclononane-N,N',N"-triacetic acid

**Cat. No.:** B1194304

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

The macrocyclic chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and its derivatives have emerged as versatile and highly effective platforms for the development of radiopharmaceuticals for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. NOTA's cage-like structure provides a high-affinity binding site for a variety of radiometals, forming stable complexes with favorable *in vivo* characteristics. This document provides an overview of the practical applications of NOTA, detailed experimental protocols, and insights into the biological pathways targeted by NOTA-based imaging agents.

## Key Applications of NOTA in PET and SPECT

NOTA is a bifunctional chelator that can be conjugated to targeting biomolecules such as peptides, antibodies, and small molecules, enabling the targeted delivery of radionuclides to specific biological sites.<sup>[1]</sup> Its ability to form stable complexes with a range of radiometals makes it a valuable tool in diagnostic imaging and the development of theranostics.<sup>[2][3]</sup>

**Oncology:** A primary application of NOTA-based radiopharmaceuticals is in oncology for tumor imaging and characterization. By targeting receptors overexpressed on cancer cells, such as

somatostatin receptors (SSTR), prostate-specific membrane antigen (PSMA), C-X-C chemokine receptor type 4 (CXCR4), and gastrin-releasing peptide receptor (GRPR), these agents provide high-contrast images for diagnosis, staging, and monitoring of treatment response.[2][4]

**Cardiology:** NOTA-conjugated ligands are being explored for imaging myocardial infarction and other cardiovascular diseases.

**Neurology:** The development of NOTA-based tracers for neuroimaging is an active area of research, with potential applications in imaging neurodegenerative diseases.

## Featured Radiometals for NOTA Chelation

NOTA's versatility extends to its compatibility with several medically relevant radionuclides:

- Gallium-68 ( $^{68}\text{Ga}$ ): As a generator-produced positron emitter with a short half-life (68 minutes),  $^{68}\text{Ga}$  is ideal for PET imaging. NOTA is considered a gold standard for  $^{68}\text{Ga}$  chelation due to its ability to form highly stable complexes under mild conditions, often at room temperature.[1][5] This allows for the radiolabeling of heat-sensitive biomolecules.[6]
- Copper-64 ( $^{64}\text{Cu}$ ): With a longer half-life of 12.7 hours,  $^{64}\text{Cu}$  allows for later imaging time points, which can be advantageous for molecules with slower pharmacokinetics, such as antibodies.[7] NOTA forms stable complexes with  $^{64}\text{Cu}$ , demonstrating superior in vivo stability compared to other chelators like DOTA in some applications.[7][8]
- Fluorine-18 via Aluminum Fluoride ( $[^{18}\text{F}]\text{AlF}$ ): The  $[^{18}\text{F}]\text{AlF}$  labeling method allows for the use of the most common PET isotope,  $^{18}\text{F}$  (half-life 110 minutes), with metal-chelating systems. NOTA has been successfully used to chelate the  $[^{18}\text{F}]\text{AlF}$  complex, providing an alternative to traditional radiofluorination methods that often require harsh conditions.[9][10]
- Indium-111 ( $^{111}\text{In}$ ): For SPECT imaging, NOTA can be used to chelate  $^{111}\text{In}$ , which has a half-life of 2.8 days, making it suitable for imaging biological processes that occur over longer periods.[2]

## Quantitative Data Summary

The following tables summarize key quantitative data for various NOTA-based radiopharmaceuticals.

Table 1: Radiolabeling Efficiency and Conditions

| Radioisotope                      | Radionuclide      | Precursor Amount | Temperature (°C) | Time (min) | pH      | Radiochemical Yield (%) | Molar Activity (GBq/μmol) | Citation |
|-----------------------------------|-------------------|------------------|------------------|------------|---------|-------------------------|---------------------------|----------|
| <sup>68</sup> Ga-NOTA-Peptide     | <sup>68</sup> Ga  | 1 nmol           | Room Temp        | <1         | 3.5-4.5 | >95                     | ~5                        | [5]      |
| <sup>68</sup> Ga-NOTA-NOC         | <sup>68</sup> Ga  | 3 nmol           | 90               | 2          | 4.6     | >96.5                   | N/A                       | [11]     |
| <sup>64</sup> Cu-3p-C-NOTA        | <sup>64</sup> Cu  | N/A              | Room Temp        | <1         | N/A     | ~100                    | N/A                       | [8]      |
| <sup>64</sup> Cu-NOTA-pentixather | <sup>64</sup> Cu  | N/A              | N/A              | N/A        | N/A     | >95                     | N/A                       | [4]      |
| <sup>[18]F</sup> AIF-NOTA-NOC     | <sup>18</sup> F   | 20 nmol          | 105              | 15         | 4.1     | 38 ± 8                  | 32 ± 10                   | [9]      |
| <sup>[18]F</sup> AIF-NOTA-FAPI-04 | <sup>18</sup> F   | 0.15 mg          | 105              | 15         | 4       | 26.4 ± 1.5              | N/A                       | [12]     |
| <sup>111</sup> In-NOTA-DUPA-RM26  | <sup>111</sup> In | N/A              | N/A              | N/A        | N/A     | >98                     | N/A                       | [2]      |

Table 2: In Vitro and In Vivo Stability

| <b>Radiopharmaceutical</b>        | <b>Stability Medium</b> | <b>Incubation Time</b> | <b>Stability (%)</b> | <b>Citation</b> |
|-----------------------------------|-------------------------|------------------------|----------------------|-----------------|
| <sup>64</sup> Cu-3p-C-NOTA        | Human Serum             | 48 hours               | >99                  | [8]             |
| <sup>68</sup> Ga-NOTA-DUPA-RM26   | Human Serum             | N/A                    | Very High            | [2]             |
| [ <sup>18</sup> F]AIF-NOTA-NOC    | Human Serum             | N/A                    | Stable               | [2]             |
| <sup>64</sup> Cu-NOTA-pentixather | 0.1 M EDTA (pH 7.4)     | 24 hours               | ~95                  | [4]             |
| <sup>64</sup> Cu-NOTA-C225        | PBS                     | 50 hours               | Stable               | [13]            |
| <sup>64</sup> Cu-NOTA-C225        | In Vivo                 | 24 hours               | Stable               | [13]            |

Table 3: Biodistribution Data (%ID/g) in Selected Organs

| Radiopharmaceutical               | Model               | Tumor       | Blood | Liver | Kidneys | Time p.i. (h) | Citation |
|-----------------------------------|---------------------|-------------|-------|-------|---------|---------------|----------|
| <sup>68</sup> Ga-NOTA-NOC         | Tumor-bearing mice  | 25.7 ± 5.8  | N/A   | N/A   | N/A     | N/A           | [9]      |
| [ <sup>18</sup> F]AIF-NOTA-NOC    | Tumor-bearing mice  | 37.3 ± 10.5 | N/A   | N/A   | N/A     | 1             | [9]      |
| [ <sup>18</sup> F]AIF-NOTA-NOC    | Tumor-bearing mice  | 42.1 ± 5.3  | N/A   | N/A   | N/A     | 3             | [9]      |
| <sup>64</sup> Cu-NOTA-pentixather | Daudi-lymphoma mice | 13.1 ± 1.5  | N/A   | ~5    | ~3      | 1.5           | [4]      |

## Experimental Protocols

### Protocol 1: <sup>68</sup>Ga-Labeling of a NOTA-Conjugated Peptide

This protocol is a general guideline for the manual radiolabeling of NOTA-conjugated peptides with <sup>68</sup>Ga.

#### Materials:

- <sup>68</sup>Ge/<sup>68</sup>Ga generator (e.g., Eckert & Ziegler)
- NOTA-conjugated peptide
- Sodium acetate buffer (0.5 M, pH 4.1)
- Ethanol (absolute)
- Hydrochloric acid (0.1 M)

- Metal-free water and vials
- Heating block or water bath
- Radio-TLC system with a suitable mobile phase (e.g., 0.1 M sodium citrate)

**Procedure:**

- Elute the  $^{68}\text{Ge}/^{68}\text{Ga}$  generator with 0.1 M HCl to obtain  $^{68}\text{GaCl}_3$  in solution.
- In a metal-free vial, combine the desired amount of NOTA-conjugated peptide (e.g., 1-10 nmol) with the  $^{68}\text{GaCl}_3$  eluate.
- Add sodium acetate buffer to adjust the pH of the reaction mixture to approximately 4.0-4.5.
- A small amount of ethanol may be added to improve solubility and prevent radiolysis.
- Incubate the reaction mixture at room temperature for 5-10 minutes. For some conjugates, gentle heating (e.g., 90°C for 2 minutes) may improve radiochemical yield.[11]
- After incubation, determine the radiochemical purity using radio-TLC.
- If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge.

## Protocol 2: $^{64}\text{Cu}$ -Labeling of a NOTA-Conjugated Antibody

This protocol outlines the general steps for radiolabeling a NOTA-conjugated antibody with  $^{64}\text{Cu}$ .

**Materials:**

- $^{64}\text{CuCl}_2$  solution
- NOTA-conjugated antibody (e.g., NOTA-Trastuzumab)
- Ammonium acetate buffer (0.1 M, pH 5.5-6.0)

- Metal-free water, vials, and pipette tips
- Incubator or heating block set to 37°C
- Size-exclusion chromatography (SEC) column (e.g., PD-10)
- Radio-TLC or radio-HPLC system

**Procedure:**

- In a metal-free vial, add the  $^{64}\text{CuCl}_2$  solution to the ammonium acetate buffer.
- Add the NOTA-conjugated antibody to the buffered  $^{64}\text{Cu}$  solution.
- Incubate the reaction mixture at 37°C for 1 hour with gentle shaking.[\[3\]](#)
- After incubation, determine the radiochemical yield using radio-TLC or radio-HPLC.
- Purify the  $^{64}\text{Cu}$ -labeled antibody from unchelated  $^{64}\text{Cu}$  using an SEC column equilibrated with a suitable buffer (e.g., PBS).
- Collect the fractions containing the radiolabeled antibody and measure the final activity.

## Protocol 3: $[^{18}\text{F}]$ AlF-Labeling of a NOTA-Conjugated Peptide

This protocol describes the one-pot  $[^{18}\text{F}]$ AlF labeling method for NOTA-conjugated peptides.

**Materials:**

- Aqueous  $[^{18}\text{F}]$ fluoride
- Aluminum chloride ( $\text{AlCl}_3$ ) solution (e.g., 10 mM in water)
- NOTA-conjugated peptide (e.g., NOTA-NOC)
- Sodium acetate buffer (0.5 M, pH 4.1)
- Ethanol (absolute)

- Sealed polypropylene vial
- Heating block
- Solid-phase extraction (SPE) cartridge (e.g., Empore C18)

**Procedure:**

- In a sealed polypropylene vial, combine the aqueous [<sup>18</sup>F]fluoride, the NOTA-conjugated peptide, ethanol, and AlCl<sub>3</sub> solution in sodium acetate buffer.[9]
- Ensure the final ethanol concentration is between 65-70%.
- Heat the sealed vial at 105°C for 15 minutes in a heating block.[9]
- After heating, cool the vial to room temperature.
- Purify the [<sup>18</sup>F]AlF-labeled peptide using an SPE cartridge to remove unreacted [<sup>18</sup>F]fluoride and AlCl<sub>3</sub>.
- Elute the purified product from the cartridge with a suitable solvent (e.g., ethanol/water mixture).
- Determine the radiochemical purity and molar activity.

## Protocol 4: In Vitro Serum Stability Assay

This protocol is for assessing the stability of a NOTA-based radiopharmaceutical in human serum.

**Materials:**

- Radiolabeled NOTA-conjugate
- Fresh human serum
- Incubator at 37°C
- Radio-TLC or radio-HPLC system

- Acetonitrile or ethanol for protein precipitation

Procedure:

- Add a known amount of the radiolabeled NOTA-conjugate to a vial containing fresh human serum.
- Incubate the mixture at 37°C.
- At various time points (e.g., 1, 2, 4, 24 hours), take an aliquot of the serum mixture.
- To precipitate the serum proteins, add an excess of cold acetonitrile or ethanol to the aliquot and vortex.
- Centrifuge the sample to pellet the precipitated proteins.
- Analyze the supernatant, which contains the intact radiopharmaceutical and any dissociated radionuclide, using radio-TLC or radio-HPLC to determine the percentage of intact radiotracer.

## Protocol 5: In Vivo Biodistribution Study

This protocol outlines a typical biodistribution study in a tumor-bearing mouse model.

Materials:

- Tumor-bearing mice (e.g., xenograft model)
- Radiolabeled NOTA-conjugate
- Anesthesia (e.g., isoflurane)
- Gamma counter
- Dissection tools
- Scales for weighing organs

Procedure:

- Administer a known amount of the radiolabeled NOTA-conjugate to each mouse via tail vein injection.
- At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize a cohort of mice.
- Dissect the mice and collect organs of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
- Weigh each organ.
- Measure the radioactivity in each organ and in the injected dose standards using a gamma counter.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

## Signaling Pathways and Experimental Workflows

### CXCR4 Signaling Pathway

NOTA-conjugated ligands targeting CXCR4, such as  $[^{64}\text{Cu}]\text{NOTA-pentixather}$ , are used to image cancers that overexpress this receptor. The binding of the ligand (CXCL12 or a radiolabeled analog) to CXCR4 activates several downstream signaling cascades involved in cell proliferation, survival, and migration.



[Click to download full resolution via product page](#)

CXCR4 signaling cascade activation.

## PSMA-Targeted Imaging Workflow

The development of NOTA-conjugated PSMA inhibitors for PET imaging of prostate cancer involves a multi-step process from synthesis to preclinical evaluation.



[Click to download full resolution via product page](#)

Workflow for developing NOTA-PSMA radiotracers.

## Somatostatin Receptor (SSTR) Signaling

NOTA-conjugated somatostatin analogs, like NOTA-NOC, target SSTRs, which are often overexpressed in neuroendocrine tumors. Ligand binding inhibits adenylyl cyclase and modulates ion channel activity, leading to an anti-proliferative effect.



[Click to download full resolution via product page](#)

Simplified SSTR signaling pathway.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIB guides: [89Zr]Zr-DFO-trastuzumab and [64Cu] Cu-NOTA-Trastuzumab for Preclinical Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [urotoday.com](http://urotoday.com) [urotoday.com]
- 5. Can the interplay between androgen signaling and PSMA expression be leveraged for theranostic applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [jnm.snmjournals.org](http://jnm.snmjournals.org) [jnm.snmjournals.org]
- 7. [urologytimes.com](http://urologytimes.com) [urologytimes.com]
- 8. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [abeomics.com](http://abeomics.com) [abeomics.com]
- 10. [geneglobe.qiagen.com](http://geneglobe.qiagen.com) [geneglobe.qiagen.com]
- 11. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient [frontiersin.org]
- 13. [article.cjrcn.org](http://article.cjrcn.org) [article.cjrcn.org]
- To cite this document: BenchChem. [Practical Applications of NOTA in PET and SPECT Imaging: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1194304#practical-applications-of-nota-in-pet-and-spect-imaging>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)